molecular formula C16H15N3O2 B1304328 ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate CAS No. 94692-05-4

ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1304328
CAS RN: 94692-05-4
M. Wt: 281.31 g/mol
InChI Key: JITKJKVOJUTKMQ-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the annulation method, where a 3+2 cycloaddition reaction is employed. For instance, the synthesis of a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was achieved through a Knoevenagel condensation followed by a cyclocondensation reaction of the resulting (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride . This method could potentially be adapted for the synthesis of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined to be in the monoclinic space group with specific unit cell parameters, and the structure was stabilized by weak intermolecular hydrogen-bonding interactions . Similar techniques could elucidate the structure of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate was treated with primary aliphatic amines to produce corresponding carboxamides . Additionally, ethyl 3-amino-5-phenylpyrazole-4-carboxylate underwent diazotization and coupling reactions to afford different pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the reactivity of the pyrazole ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied through various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized using these methods, and its structure was further analyzed by thermogravimetric analysis and IR spectroscopy . Theoretical calculations, such as density functional theory (DFT), can also provide insights into the electronic structure-property relationships of these compounds.

Scientific Research Applications

  • Application in Virology

    • Summary of the application : The compound 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides has been studied for its potential to inhibit Hepatitis C virus replication .
    • Methods of application : The compound was synthesized and its mechanism of inhibition was studied. The compounds inhibited the subgenomic HCV replicon 1b genotype at EC50 values between 5 and 8 μM .
    • Results or outcomes : The compound exhibited an EC50 of 6.7 μM and selectivity index of 23 against HCV 1b, and reduced the RNA copies of the infectious Jc1 chimeric 2a clone by 82% at 7 μM .
  • Application in Pharmacology

    • Summary of the application : Substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been studied for their affinity to cannabinoid receptors .
    • Methods of application : The compounds were synthesized and their affinity for hCB1 and hCB2 receptors was studied .
    • Results or outcomes : Compound 26 was found to be the most selective ligand for the hCB1 receptor (Ki(CB2)/Ki(CB1) = 140.7). Derivative 30, the most potent hCB1 ligand (Ki = 5.6 nM), was equipotent to AM251 and behaved as an inverse agonist in the cAMP assay (EC50 approximately 1 nM) .
  • Application in Organic Chemistry
    • Summary of the application : The compound 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide has been used in the synthesis of various organic compounds .
    • Methods of application : The compound was synthesized and used as a starting material for the synthesis of other organic compounds .
    • Results or outcomes : The compound was successfully synthesized and used in the synthesis of other organic compounds .
  • Application in Biochemistry
    • Summary of the application : The compound 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides has been studied for its potential to suppress cyclooxygenase-2 .
    • Methods of application : The compound was synthesized and its mechanism of suppression was studied. The compounds inhibited the subgenomic HCV replicon 1b genotype at EC50 values between 5 and 8 μM .
    • Results or outcomes : The compound exhibited an EC50 of 6.7 μM and selectivity index of 23 against HCV 1b, and reduced the RNA copies of the infectious Jc1 chimeric 2a clone by 82% at 7 μM .

properties

IUPAC Name

ethyl 1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-16(20)14-12-17-19(13-8-4-3-5-9-13)15(14)18-10-6-7-11-18/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITKJKVOJUTKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377570
Record name Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

CAS RN

94692-05-4
Record name Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Manvar, S Pelliccia, G La Regina, V Famiglini… - European journal of …, 2015 - Elsevier
We report here the synthesis and mechanism of inhibition of pyrazolecarboxamide derivatives as a new class of HCV inhibitors. Compounds 6, 7, 8 and 16 inhibited the subgenomic HCV replicon 1b genotype at EC 50 values between 5 and 8 μM and displayed an even higher potency against the infectious Jc1 HCV 2a genotype. Compound 6 exhibited an EC 50 of 6.7 μM and selectivity index of 23 against HCV 1b, and reduced the RNA copies of the infectious Jc1 chimeric 2a clone by 82% at 7 μM. Evaluation of the mode of anti-HCV …
Number of citations: 39 www.sciencedirect.com

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